(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid
Overview
Description
“(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound is used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a boronic acid group and a tert-butoxycarbonyl (Boc) protected methylamino group . The Boc group is a common protecting group used in organic synthesis.Chemical Reactions Analysis
Boronic acids, including this compound, have the ability to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides . Additionally, boronic acids can participate in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It is stable under normal conditions but is sensitive to moisture . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Synthesis and Structural Studies
- Organic phosphonic acids and organic phosphonic acid esters, including boronic acids, are important in medicine, agriculture, and industrial chemistry. Boronic acids, in particular, are used as synthetic intermediates and building blocks in various fields such as sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid can provide new opportunities for application, as demonstrated by the preparation of two new derivatives in a study (R. Zhang et al., 2017).
Amino Acid Derivatives
- A study on the synthesis of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap) utilized tert-butyloxycarbonyl (Boc) moieties. This research involved using 2,3-diaminopropanols obtained from d-serine, demonstrating the importance of such compounds in the preparation of complex amino acid derivatives (A. Temperini et al., 2020).
N-tert-Butoxycarbonylation
- The N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst is an efficient method. This process involves the use of di-tert-butyl dicarbonate at room temperature and is crucial for N-Boc-protected amino acids used in peptide synthesis (A. Heydari et al., 2007).
Peptide Synthesis
- The study of the crystal structure of 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid provided insights into the role of N-methylation in determining peptide conformation. Understanding the conformation of such protected amino acids is crucial in peptide synthesis (E. Jankowska et al., 2002).
Suzuki Cross-Coupling Reactions
- In the context of creating non-proteinogenic amino acids with potential biological activity, Suzuki cross-coupling reactions using derivatives of boronic acids, including those with tert-butoxycarbonyl groups, have been explored. This method is particularly significant in the synthesis of novel amino acid derivatives (Ana S. Abreu et al., 2003).
Safety And Hazards
Future Directions
The ability of boronic acids to reversibly bind diol functional groups has been utilized for the fluorescent detection of saccharides . This suggests potential applications in the development of sensors and diagnostic tools. Additionally, the use of this compound in the synthesis of tetracycline derivatives indicates its potential in drug synthesis and medicinal chemistry.
properties
IUPAC Name |
[4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-5-7-11(8-6-10)14(17)18/h5-8,17-18H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRFYNCASJLKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid | |
CAS RN |
1287753-35-8 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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